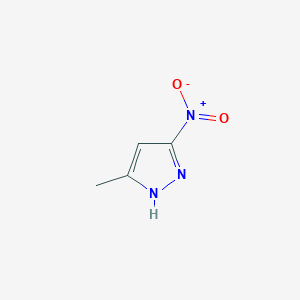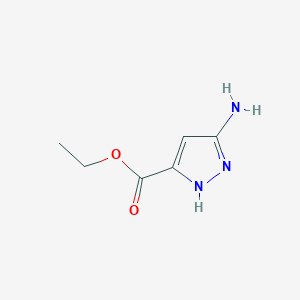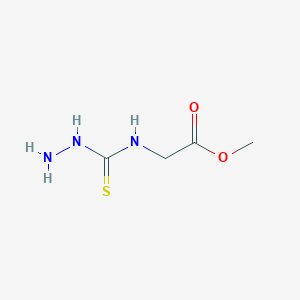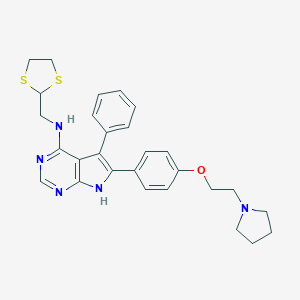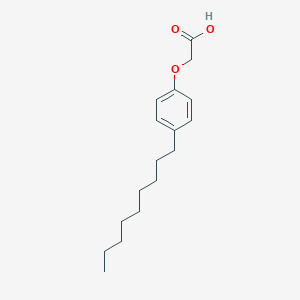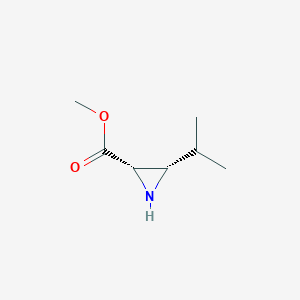
Methyl (2S,3S)-3-propan-2-ylaziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3S)-3-propan-2-ylaziridine-2-carboxylate (also known as MPA) is a chemical compound that has been extensively studied for its potential use in scientific research. MPA is a chiral aziridine that has been found to exhibit a variety of interesting biological properties, making it a valuable tool for researchers in a number of different fields.
Mécanisme D'action
The exact mechanism of action of MPA is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and other proteins in the body. This inhibition can lead to a variety of different biological effects, depending on the specific target protein.
Effets Biochimiques Et Physiologiques
MPA has been found to exhibit a number of interesting biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and the ability to induce apoptosis (programmed cell death) in certain cancer cells. MPA has also been found to exhibit a variety of other interesting properties, including the ability to inhibit certain enzymes and proteins involved in the regulation of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MPA in lab experiments is its high purity and relative ease of synthesis. MPA is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using MPA is its relatively high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are a number of potential future directions for research involving MPA. One promising area of research involves the development of new drugs and other biologically active compounds based on the structure of MPA. Other potential areas of research include the use of MPA as a tool for studying the mechanisms of cancer cell growth and the development of new anti-inflammatory agents. Overall, MPA is a valuable tool for researchers in a number of different fields and is likely to continue to be an important area of research in the future.
Méthodes De Synthèse
MPA can be synthesized using a number of different methods, but one of the most commonly used approaches involves the reaction of (2S,3S)-3-bromo-2-propanol with sodium azide, followed by treatment with methyl chloroformate. This method typically yields high purity MPA in good yields.
Applications De Recherche Scientifique
MPA has been found to be useful in a number of different scientific research applications. One of the most promising areas of research involves the use of MPA as a chiral building block for the synthesis of new drugs and other biologically active compounds. MPA has also been found to exhibit interesting anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new cancer treatments.
Propriétés
Numéro CAS |
158009-42-8 |
|---|---|
Nom du produit |
Methyl (2S,3S)-3-propan-2-ylaziridine-2-carboxylate |
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
methyl (2S,3S)-3-propan-2-ylaziridine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-6(8-5)7(9)10-3/h4-6,8H,1-3H3/t5-,6-/m0/s1 |
Clé InChI |
ZKGABHCIFYNNAA-WDSKDSINSA-N |
SMILES isomérique |
CC(C)[C@H]1[C@H](N1)C(=O)OC |
SMILES |
CC(C)C1C(N1)C(=O)OC |
SMILES canonique |
CC(C)C1C(N1)C(=O)OC |
Synonymes |
2-Aziridinecarboxylicacid,3-(1-methylethyl)-,methylester,(2S,3S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



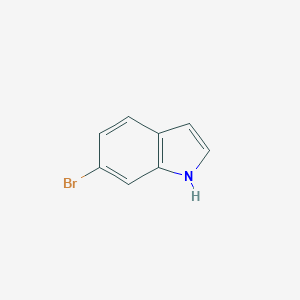
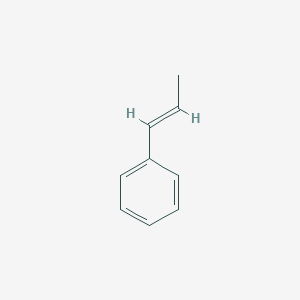

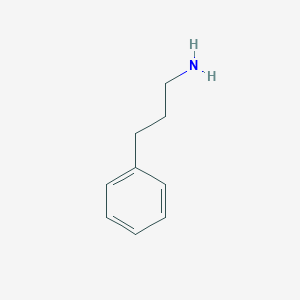
![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)
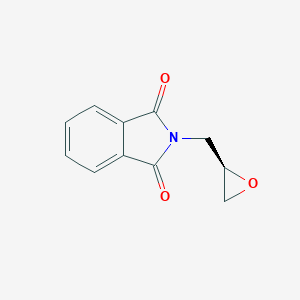

![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)
